![molecular formula C17H16N4O4S B2409084 4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 392249-41-1](/img/structure/B2409084.png)
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Description
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as DMABN, is a chemical compound that has been studied for its potential applications in scientific research. This molecule contains both benzothiazole and benzamide functional groups, which have been shown to exhibit various biological activities.
Scientific Research Applications
Antimicrobial and Anticancer Properties
A study on thiazolidinone derivatives highlighted their potential in antimicrobial and anticancer applications. One specific compound demonstrated significant antimicrobial activity, while another was identified as a potent anticancer agent, underscoring the importance of structural features like the thiazolidinone backbone and substitution patterns for their bioactivities A. Deep et al., 2016.
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their effect on steel corrosion in acidic conditions, demonstrating superior inhibition efficiencies. These compounds can adsorb onto steel surfaces, providing protection against corrosion through both physical and chemical means Zhiyong Hu et al., 2016.
Biological Activity Evaluation
The synthesis and evaluation of 2-substituted derivatives of benzothiazoles have shown a range of antimicrobial activities, contributing to the development of novel therapeutic agents S. G. Badne et al., 2011.
Anti-Inflammatory Activity
Research on mannich base derivatives of benzothiazole has revealed their potential in vitro anti-inflammatory effects, indicating their therapeutic potential in managing inflammation P. P. Rathi et al., 2013.
Chemosensitization to Combat Antibiotic Resistance
Polyamino geranic acid derivatives, designed to inhibit efflux pumps in Gram-negative bacteria, represent a novel approach to overcoming antibiotic resistance, showcasing the chemical versatility of benzothiazole derivatives in addressing critical medical challenges J. Brunel et al., 2013.
properties
IUPAC Name |
4-(dimethylamino)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20(2)11-6-4-10(5-7-11)16(22)19-17-18-15-13(25-3)8-12(21(23)24)9-14(15)26-17/h4-9H,1-3H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPHSNPSHUYOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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